5-Bromo-2-(trifluoromethyl)phenylurea chemical properties and safety data
5-Bromo-2-(trifluoromethyl)phenylurea chemical properties and safety data
An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)phenylurea: Properties, Synthesis, and Safety Considerations
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethyl)phenylurea, a halogenated phenylurea derivative of interest in medicinal chemistry and materials science. While data on this specific molecule is limited, this document synthesizes available information and leverages established principles from the broader class of phenylurea compounds to offer insights into its chemical properties, potential synthetic routes, safety protocols, and research applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a building block in novel molecular design.
Introduction: The Phenylurea Scaffold
The phenylurea moiety is a cornerstone in modern drug discovery and medicinal chemistry.[1][2] Its rigid structure, combined with the urea functional group's ability to act as a potent hydrogen bond donor and acceptor, makes it an ideal scaffold for designing molecules that can effectively interact with biological targets like enzymes and receptors.[2] Phenylurea derivatives have demonstrated a wide spectrum of biological activities, including anticancer, enzyme inhibition, and antibacterial properties.[1][3]
Compounds like 5-Bromo-2-(trifluoromethyl)phenylurea are of particular interest due to the presence of a trifluoromethyl (CF3) group and a bromine (Br) atom. The CF3 group can enhance metabolic stability, binding affinity, and cell membrane permeability, while the bromine atom provides a reactive handle for further chemical modification through cross-coupling reactions. This unique combination of functional groups makes it a valuable intermediate for creating diverse chemical libraries for screening and drug development.
Physicochemical Properties
Detailed experimental data for 5-Bromo-2-(trifluoromethyl)phenylurea is not extensively reported in public literature. However, its fundamental properties can be tabulated based on available supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 1980040-09-2 | [4] |
| Molecular Formula | C8H6BrF3N2O | [4] |
| Molecular Weight | 283.05 g/mol | [4] |
| Appearance | Solid (predicted) | General knowledge |
| SMILES | O=C(N)NC1=CC(Br)=CC=C1C(F)(F)F | [4] |
| InChI Key | InChI=1S/... (Not available) |
Synthesis and Reactivity
General Synthetic Pathway
The synthesis of phenylurea derivatives is a well-established process in organic chemistry.[5] The most common method involves the reaction of a substituted aniline with an isocyanate. For 5-Bromo-2-(trifluoromethyl)phenylurea, the logical synthetic route would involve the reaction of 5-bromo-2-(trifluoromethyl)aniline with a source of the urea nitrogen.
A typical laboratory-scale synthesis can be proposed as follows:
-
Preparation of the Isocyanate (Intermediate): While the direct purchase of 5-bromo-2-(trifluoromethyl)phenyl isocyanate might be possible, it can also be synthesized from the corresponding aniline by reacting it with phosgene or a phosgene equivalent like triphosgene. This is a hazardous step and requires strict safety controls.
-
Urea Formation: A more common and safer laboratory method involves reacting the aniline with an isocyanate equivalent. For instance, reacting 5-bromo-2-(trifluoromethyl)aniline with sodium cyanate (NaOCN) under acidic conditions would generate the target phenylurea.
Caption: Proposed synthetic pathway for 5-Bromo-2-(trifluoromethyl)phenylurea.
Reactivity Profile
The reactivity of 5-Bromo-2-(trifluoromethyl)phenylurea is dictated by its key functional groups:
-
Aromatic Bromine: The C-Br bond is a versatile handle for post-synthesis modification. It can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position.
-
Urea Group: The N-H protons of the urea moiety are acidic and can be deprotonated with a suitable base. The urea group itself can be involved in hydrogen bonding, which is crucial for its interaction with biological targets.
-
Trifluoromethyl Group: The CF3 group is an electron-withdrawing group that influences the electronic properties of the phenyl ring. It is generally stable and resistant to metabolic degradation.
Potential Applications in Research
Given the established biological activity of the phenylurea scaffold, 5-Bromo-2-(trifluoromethyl)phenylurea is a promising starting material for drug discovery programs.[2][3]
-
Enzyme Inhibitors: Phenylurea derivatives are known to inhibit various enzymes, including Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[3][6] This compound could serve as a core structure for developing new IDO1 inhibitors.[6]
-
Anticancer Agents: Many kinase inhibitors used in oncology feature a diarylurea structure. The ability to modify the bromo-position of 5-Bromo-2-(trifluoromethyl)phenylurea makes it an attractive building block for synthesizing libraries of potential kinase inhibitors.[1]
-
Receptor Modulators: The phenylurea scaffold has also been explored for its ability to modulate various receptors in the central nervous system and other tissues.[3]
Caption: Potential research applications stemming from the core scaffold.
Safety and Handling
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[7][9] Phenylurea compounds can be toxic.[8]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[7][9]
-
Chronic Effects: Long-term exposure data is not available.
Recommended Handling Procedures
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Use process enclosures or local exhaust ventilation to minimize dust generation and exposure.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[9]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents and strong acids.[7]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[7]
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol describes a general procedure for preparing a stock solution for use in biological assays.
-
Pre-weighing: Tare a clean, dry vial on an analytical balance.
-
Weighing: Carefully add the desired amount of 5-Bromo-2-(trifluoromethyl)phenylurea to the vial inside a chemical fume hood. Record the exact weight.
-
Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in an amber vial to protect it from light.
Protocol: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol outlines a representative method for modifying the bromo-position.
-
Reaction Setup: To an oven-dried reaction flask, add 5-Bromo-2-(trifluoromethyl)phenylurea (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture (e.g., Dioxane/Water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
5-Bromo-2-(trifluoromethyl)phenylurea represents a valuable, albeit under-characterized, chemical entity. Its structure combines the biologically privileged phenylurea scaffold with synthetically versatile and pharmaceutically relevant functional groups. While a lack of specific experimental data necessitates careful handling and characterization, its potential as a precursor for novel therapeutics and functional materials is significant. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
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